molecular formula C7H11Cl3 B14526486 4,4,6-Trichloro-2-methylhex-1-ene CAS No. 62619-27-6

4,4,6-Trichloro-2-methylhex-1-ene

Cat. No.: B14526486
CAS No.: 62619-27-6
M. Wt: 201.5 g/mol
InChI Key: LBJLFHAEWQWLRA-UHFFFAOYSA-N
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Description

4,4,6-Trichloro-2-methylhex-1-ene is an organic compound with the molecular formula C7H11Cl3 It is a halogenated alkene, characterized by the presence of three chlorine atoms and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trichloro-2-methylhex-1-ene typically involves the chlorination of 2-methylhex-1-ene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and high efficiency. The use of catalysts and advanced separation techniques further enhances the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trichloro-2-methylhex-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.

    Addition: Hydrogen halides (HX) are used in the presence of a solvent like dichloromethane (CH2Cl2).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Substitution: Formation of 4,4,6-trihydroxy-2-methylhex-1-ene or 4,4,6-triamino-2-methylhex-1-ene.

    Addition: Formation of 4,4,6-trichloro-2-methylhexane.

    Oxidation: Formation of 4,4,6-trichloro-2-methylhexan-1-ol or 4,4,6-trichloro-2-methylhexan-2-one.

Scientific Research Applications

4,4,6-Trichloro-2-methylhex-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4,6-Trichloro-2-methylhex-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound can form covalent bonds with nucleophilic species, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    4,4,6-Trichloro-2-methylhexane: Similar structure but lacks the double bond, making it less reactive in addition reactions.

    4,4,6-Tribromo-2-methylhex-1-ene: Similar structure but with bromine atoms instead of chlorine, which can affect its reactivity and physical properties.

    2,4,6-Trichloro-2-methylhex-1-ene: Positional isomer with different chlorine atom placement, leading to variations in reactivity and applications.

Uniqueness

4,4,6-Trichloro-2-methylhex-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This combination imparts distinct reactivity patterns, making it valuable in synthetic chemistry and various industrial applications.

Properties

CAS No.

62619-27-6

Molecular Formula

C7H11Cl3

Molecular Weight

201.5 g/mol

IUPAC Name

4,4,6-trichloro-2-methylhex-1-ene

InChI

InChI=1S/C7H11Cl3/c1-6(2)5-7(9,10)3-4-8/h1,3-5H2,2H3

InChI Key

LBJLFHAEWQWLRA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CCCl)(Cl)Cl

Origin of Product

United States

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